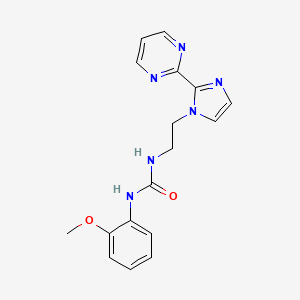

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

1-(2-Methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (molecular formula: C₁₇H₁₈N₆O₂; CAS: 2034234-46-1) is a urea derivative featuring a 2-methoxyphenyl group and a pyrimidinyl-substituted imidazole moiety. The compound’s structure includes a central urea linkage (–NH–CO–NH–) bridging the aromatic methoxyphenyl group and an ethyl chain connected to a 1H-imidazole ring substituted at the 2-position with pyrimidine.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-25-14-6-3-2-5-13(14)22-17(24)21-10-12-23-11-9-20-16(23)15-18-7-4-8-19-15/h2-9,11H,10,12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQSXJKHTHYVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-methoxyaniline and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Replacement with benzimidazole (as in ) introduces a fused aromatic system, likely enhancing binding affinity to planar protein pockets but reducing solubility.

Urea Linker Modifications :

- The ethyl spacer in the target compound provides conformational flexibility compared to rigid analogues like 1-(4-methylphenyl)-3-[4-(thiophen-2-yl)pyrimidin-2-yl]urea , which lacks a spacer and may restrict spatial orientation.

Functional Group Impact :

Key Observations:

- The target compound’s synthesis likely parallels methods for 1-(1-ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea , involving urea formation via carbodiimide coupling or isocyanate reactions.

- Lower yields in arylethanolimidazole derivatives (e.g., 27% for 2c in ) highlight challenges in multi-step heterocyclic syntheses compared to simpler urea formations.

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent, structural analogs provide insights:

- Imidazole-Pyrimidine Hybrids : Pyrimidine’s nitrogen-rich structure enhances interactions with ATP-binding pockets in kinases, as seen in kinase inhibitors .

- Urea Linkers : Urea derivatives like 1-(2-nitrophenyl)-3-(1H-benzoimidazol-2-yl)urea exhibit corrosion inhibition properties, suggesting dual utility in materials science and medicinal chemistry.

- Solubility and Stability: The methoxy group in the target compound may improve aqueous solubility compared to nonpolar analogues like 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid .

Biological Activity

1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 374.4 g/mol. It features a urea moiety linked to a pyrimidine and an imidazole ring, which are known for their biological significance.

Target Enzymes

The primary target of this compound is Cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation.

Biochemical Pathways

The inhibition of COX-2 leads to a decrease in prostaglandin biosynthesis, thereby exerting anti-inflammatory effects. This mechanism is crucial in the context of various inflammatory diseases and conditions.

Anti-inflammatory Effects

Research indicates that derivatives of compounds similar to 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea exhibit significant anti-inflammatory properties. A study showed that certain pyrimidine derivatives demonstrated promising anti-inflammatory activity through COX inhibition .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of related imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds within this class have shown minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM, indicating moderate antibacterial activity .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research on similar imidazole derivatives has highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Anti-inflammatory Activity

A study published in 2020 evaluated the anti-inflammatory effects of pyrimidine derivatives. The results indicated that compounds with similar structures to our target compound significantly inhibited COX-2 activity in vitro, leading to reduced inflammation markers in treated cells .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of imidazole derivatives against resistant bacterial strains. The study found that certain derivatives exhibited promising results against E. coli and S. aureus, although they were less potent than standard antibiotics like ceftriaxone .

Research Findings Summary Table

Q & A

Q. What synthetic strategies are employed to prepare 1-(2-methoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea?

Synthesis typically involves multi-step coupling reactions. For example, imidazole-pyrimidine intermediates can be generated via nucleophilic substitution or metal-catalyzed cross-coupling. The urea moiety is introduced through reaction of an isocyanate with an amine or via carbodiimide-mediated coupling. Key intermediates include 2-(pyrimidin-2-yl)-1H-imidazole derivatives and 2-methoxyphenyl isocyanate. Purity is confirmed using HPLC and HRMS, as demonstrated in analogous syntheses of imidazolium salts .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and torsional conformations. For example, related urea-imidazole derivatives show mean C–C bond lengths of 1.52 Å and R factors < 0.07 .

- Spectroscopy : H/C NMR confirms substituent integration and electronic environments. IR spectroscopy identifies urea C=O stretches (~1640–1680 cm) and imidazole/pyrimidine ring vibrations .

Advanced Research Questions

Q. What computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with enzymes like kinases or lyases. Crystallographic data (e.g., from ) inform binding site geometry. Pharmacophore mapping identifies critical motifs: the urea linker for hydrogen bonding, pyrimidine for π-π stacking, and methoxyphenyl for hydrophobic interactions. QSAR models optimize substituent effects on affinity .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies (e.g., varying IC values) arise from assay conditions (pH, solvent), cell lines, or target isoforms. Meta-analyses should:

- Normalize data to control compounds.

- Validate target engagement using orthogonal assays (e.g., SPR for binding kinetics).

- Account for metabolic stability differences in vitro vs. in vivo .

Q. What in vivo models evaluate the therapeutic potential of this compound?

- Autoimmune diseases : Rodent collagen-induced arthritis models (e.g., as in ) assess lymphocyte modulation.

- Cancer : Xenograft models with EML4-ALK+ cells (analogous to ) test antiproliferative effects.

- Pharmacokinetic parameters (C, t) are quantified via LC-MS/MS in plasma/tissue homogenates .

Q. How is the stability of this compound under experimental conditions assessed?

- Thermal stability : TGA/DSC determine decomposition temperatures.

- Solution stability : HPLC monitors degradation in buffers (pH 1–13) over 24–72 hours.

- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under accelerated light exposure .

Data Contradiction and Methodological Challenges

Q. What strategies address low reproducibility in crystallographic refinements?

- Use high-resolution data (>1.0 Å) and twin refinement (SHELXL) for twinned crystals.

- Validate hydrogen bonding via Hirshfeld surface analysis.

- Cross-check with DFT-optimized geometries to resolve ambiguous electron density .

Q. How do researchers differentiate specific target effects from off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.